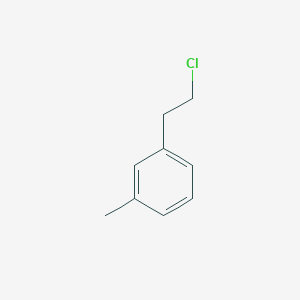

1-(2-Chloroethyl)-3-methylbenzene

説明

1-(2-Chloroethyl)-3-methylbenzene, also known as 1-chloro-2-methylbenzene, is a colorless, volatile, flammable liquid with a sweet odor. It is used in the synthesis of various organic compounds, as an intermediate in the production of synthetic fragrances, and as a solvent. It is also used as a fuel additive, a preservative, and a pesticide. This compound has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.

科学的研究の応用

Synthesis and Antileukemic Activity

A study by Siwy et al. (2006) explored the synthesis of a new series of 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives, which include units bearing 2-chloroethylamine. These compounds were tested for their in vitro cytotoxic activity against a panel of cancer cell lines, showing antiproliferative activity within the international criterion for synthetic agents. This research highlights the potential of 1-(2-Chloroethyl)-3-methylbenzene derivatives in antileukemic applications and cancer therapy. Siwy et al., 2006.

Radical and Anionic Polymerization Mechanisms

Hontis et al. (1999) conducted experiments to clarify the polymerization mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound related to 1-(2-Chloroethyl)-3-methylbenzene. The study concluded that both radical and anionic mechanisms occur, leading to the formation of high and low molecular weight polymer fractions. This work provides insights into the synthesis processes of polymeric materials, which could have various industrial applications. Hontis et al., 1999.

Electrochemical Reduction and Synthesis

Du and Peters (2010) investigated the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. Their work demonstrates the synthesis of 1-nitro-2-vinylbenzene and 1H-indole as principal products, offering a novel electrosynthetic route for these compounds. This research has implications for the development of new synthetic methodologies in organic chemistry. Du & Peters, 2010.

作用機序

Target of Action

1-(2-Chloroethyl)-3-methylbenzene, also known as Mechlorethamine, is an antineoplastic agent used to treat various types of cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . It primarily targets DNA, causing severe gastrointestinal and bone marrow damage .

Mode of Action

Mechlorethamine works by three different mechanisms :

Biochemical Pathways

Mechlorethamine affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis. Consistent with their elevated levels in cancer, they have been shown to mediate tumor promotion and progression .

Pharmacokinetics

The plasma pharmacokinetics of 1-(2-Chloroethyl)-3-methylbenzene were determined in ambulatory rats and in patients receiving chemotherapy in Phase 1 and II studies . The drug exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .

Result of Action

The result of the action of 1-(2-Chloroethyl)-3-methylbenzene is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the elimination of the cancer.

特性

IUPAC Name |

1-(2-chloroethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

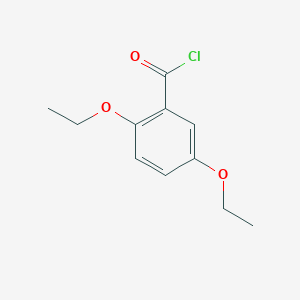

InChI |

InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMKQUZCDYESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617740 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39199-36-5 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)